
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidative N-dealkylation and Cyclopropyl Group Dynamics
Cyclopropylamines, including derivatives similar in structure to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, undergo oxidative N-dealkylation catalyzed by enzymes such as horseradish peroxidase. These reactions highlight the fate of the cyclopropyl group upon N-dealkylation, forming highly reactive intermediates. This research offers insights into the enzymatic transformations of cyclopropyl-containing compounds and their potential biochemical pathways (Shaffer et al., 2001).
Cyclopropylquinolinone and Pyranoquinolinone Derivatives
The synthesis of cyclopropylquinolinone and pyranoquinolinone derivatives from hydroxyalkyl-1-methyl-2(1H)quinolinones under Mitsunobu conditions has been reported. This research demonstrates the versatility of quinolinone derivatives in forming structurally diverse compounds, including those with potential biological activities (Coppola, 2004).
Synthesis of Multisubstituted Isoquinoline and Pyridine N-oxides
A Rh(III)-catalyzed synthesis method for multisubstituted isoquinoline and pyridine N-oxides has been developed. This process involves aryl and vinylic C-H activation and provides a pathway for the synthesis of compounds related to the queried chemical structure, potentially useful in various chemical and pharmacological research applications (Shi et al., 2013).
Antitumor Activity of Quinoline Derivatives
The antitumor properties of various quinoline derivatives, including those structurally similar to the compound , have been explored. These studies contribute to understanding the potential anticancer applications of quinoline-based compounds, highlighting their role in inducing cell cycle arrest and apoptosis (Mukherjee et al., 2010).
Organosilicon Derivatives with Biomedical Properties
Research into organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole has shown that these compounds possess antitumor, antibacterial, and antifungal properties. This highlights the potential for developing new therapeutic agents based on modifying the core structure of compounds similar to the one queried, enhancing their bioavailability and efficacy (Zablotskaya et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWNLRCURDRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

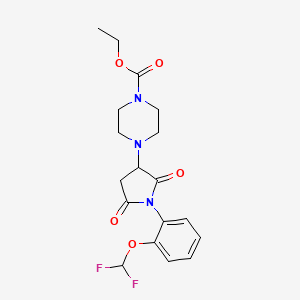
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819688.png)
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2819691.png)
![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![3-[3-(3-Oxo-1,4-benzothiazin-4-yl)propanoylamino]benzenesulfonyl fluoride](/img/structure/B2819697.png)
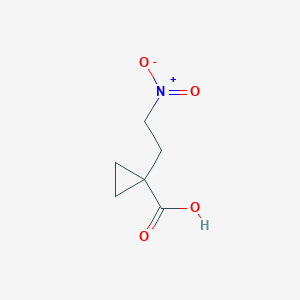
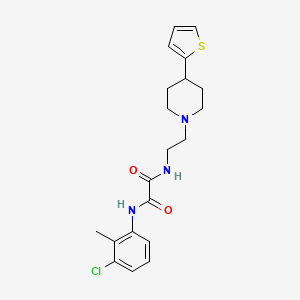
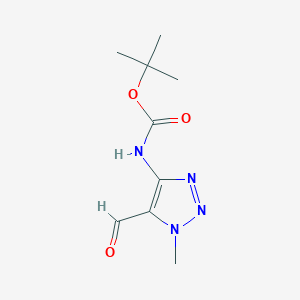
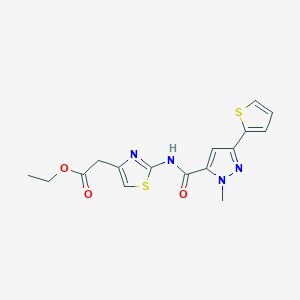

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)